molecular formula C10H9BrO3S B15322619 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B15322619
M. Wt: 289.15 g/mol
InChI Key: UUEOYZPFCHPNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is a high-purity chemical intermediate designed for pharmaceutical research and development. This substituted indanone derivative features both bromo and methanesulfonyl functional groups, making it a versatile building block for medicinal chemistry and drug discovery programs. The structural motif of dihydro-1H-inden-1-one is recognized as a privileged scaffold in medicinal chemistry, present in various biologically active compounds and therapeutic agents . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules targeting various disease pathways. The bromo substituent provides a reactive site for further functionalization through cross-coupling reactions, while the methanesulfonyl group can serve as a leaving group in substitution reactions or contribute to molecular recognition. Related bromo-substituted indane derivatives have demonstrated significant potential in anticancer research, with studies showing potent activity against colon and stomach cancer cell lines . Furthermore, structurally similar indane-containing compounds have been investigated as mechanism-based inhibitors of ubiquitin-activating enzyme (UAE), representing a promising strategy for developing novel therapeutic agents . The compound is offered exclusively for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures before use. For specific technical specifications, pricing, or custom synthesis inquiries, please contact our scientific support team.

Properties

Molecular Formula

C10H9BrO3S

Molecular Weight

289.15 g/mol

IUPAC Name

5-bromo-2-methylsulfonyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3

InChI Key

UUEOYZPFCHPNMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Core Structure Formation: 5-Bromo-2,3-Dihydro-1H-Inden-1-One

The indenone scaffold serves as the foundational structure for subsequent sulfonation. A Friedel-Crafts acylation is commonly employed to construct the bicyclic system. For instance, cyclization of 4-bromophenylacetic acid derivatives in the presence of Lewis acids like AlCl₃ yields 5-bromo-2,3-dihydro-1H-inden-1-one. Alternative approaches include Grignard additions to preformed ketones, though these methods often require stringent anhydrous conditions.

Key challenges in this stage involve regioselective bromination and maintaining the integrity of the ketone group. Bromination at position 5 is typically achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C), with yields ranging from 65–78% depending on solvent polarity.

Sulfonation Strategies for Position 2 Functionalization

Introducing the methanesulfonyl group at position 2 necessitates precision due to the electron-withdrawing nature of the ketone, which deactivates the aromatic ring. Three principal methodologies emerge from literature analysis:

Direct Electrophilic Sulfonation

Methanesulfonyl chloride (MsCl) in combination with Friedel-Crafts catalysts (e.g., FeCl₃) enables direct sulfonation. However, the ketone’s electron-withdrawing effect necessitates elevated temperatures (80–110°C) and extended reaction times (12–24 hrs). A representative procedure involves:

5-Bromo-2,3-dihydro-1H-inden-1-one (1 eq)  
MsCl (2.5 eq)  
FeCl₃ (0.2 eq)  
Dichloroethane, reflux, 18 hrs  

This method achieves moderate yields (42–55%) with competing side reactions at position 4 due to partial ring activation.

Thioether Oxidation Pathway

A more reliable approach involves sequential thioether formation and oxidation:

Bromomethyl Intermediate Synthesis

Radical bromination of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) under UV light (λ = 365 nm) produces 2-(bromomethyl)-5-bromo-2,3-dihydro-1H-inden-1-one:

NBS (1.1 eq)  
Benzoyl peroxide (0.05 eq)  
CCl₄, reflux, 6 hrs  
Yield: 68%  
Thioether Formation

Nucleophilic displacement with sodium methanethiolate (NaSMe) in DMF at 60°C for 4 hrs affords the methylthio derivative (87% yield).

Oxidation to Sulfone

Treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (0°C to RT, 8 hrs) quantitatively converts the thioether to the sulfonyl group.

Directed C-H Sulfonation

Modern transition-metal-catalyzed methods offer atom-economical alternatives. Palladium(II)-mediated C-H activation using directing groups (e.g., pyridine auxiliaries) enables regioselective sulfonation. A typical protocol involves:

5-Bromo-2,3-dihydro-1H-inden-1-one (1 eq)  
Pd(OAc)₂ (0.1 eq)  
Ag₂SO₄ (2 eq)  
MsCl (3 eq)  
DMSO, 100°C, 24 hrs  
Yield: 61%  

This method minimizes byproducts but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Electrophilic 55 92 Single-step Low regioselectivity
Thioether Oxidation 78 98 High reliability Multi-step synthesis
C-H Sulfonation 61 95 Atom-economic Sensitive to catalyst loading

Spectroscopic Characterization

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.21 (s, 3H, SO₂CH₃), 3.02–2.98 (m, 2H, CH₂), 2.85–2.81 (m, 2H, CH₂), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.51 (d, J = 8.4 Hz, 1H, ArH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 & 1145 cm⁻¹ (SO₂ asym/sym stretch).

Industrial-Scale Considerations

Batch processes favor the thioether oxidation route due to operational simplicity, while flow chemistry systems show promise for direct C-H sulfonation. Solvent recovery systems (e.g., DMF distillation) improve process sustainability. Regulatory compliance requires rigorous control of residual metal catalysts (<5 ppm) in pharmaceutical applications.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated sulfonation at ambient temperatures. Preliminary studies using eosin Y as photocatalyst and MsCl as sulfonyl source achieve 48% yield under blue LED irradiation.

Chemical Reactions Analysis

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions modify the existing functional groups in the compound .

Scientific Research Applications

Based on the search results, here's what is known about the compound 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one:

Basic Information

  • Product Name: 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one .
  • CAS Number: 2731009-78-0 .
  • Molecular Weight: 289.15 .

Currently, the search results provide limited information regarding specific applications, case studies, or research findings directly related to "5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one" . The available data primarily focuses on its basic chemical properties and supplier information .

Other compounds mentioned in the search results include:

  • (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: This compound has a molecular weight of 212.09 and should be stored in a dark, inert atmosphere at 2-8°C .
  • 5-Bromo-2-chloronitrobenzene: This compound has a molecular weight of 236.451 and a boiling point of 279.2±20.0 °C at 760 mmHg . It is harmful if inhaled, swallowed, or comes into contact with skin .
  • (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL: This compound has the molecular formula C9H9BrO .
  • 5-Bromo-2,3-dihydro-1H-inden-1-one: This compound has the molecular formula C9H7BrO and a molecular weight of 211.055 .

Other compounds with potential therapeutic applications mentioned in the search results:

  • Indole Derivatives: Studies show their potential antibacterial, antioxidant, and fungicidal activities . Some bis-indole derivatives have demonstrated cytotoxicity against human cancer cell lines .
  • Quinazoline Derivatives: These derivatives have shown potential as inhibitors against cancer cell lines and receptor tyrosine kinases .
  • 3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol: This compound may have applications in medicinal chemistry, particularly in developing new therapeutic agents and potential therapeutic applications in neurological disorders.

Mechanism of Action

The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the mechanism of action and identify potential therapeutic applications .

Comparison with Similar Compounds

Halogenation Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., 5-Br vs. 5-Cl derivatives) may enhance binding to hydrophobic enzyme pockets or improve electrophilic reactivity in Suzuki-Miyaura couplings .

Functional Group Modulation

  • Methanesulfonyl Group : The 2-SO₂CH₃ group in the target compound is a strong electron-withdrawing substituent, likely increasing acidity of adjacent protons and influencing redox properties. This contrasts with the 2-CH₃ group in 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one , which enhances lipophilicity .
  • Benzylidene Derivatives : Compounds like DDI and the trifluoromethoxy-benzylidene analog demonstrate that conjugation at the 2-position (via aldol condensation) is critical for targeting enzymes like Top2 or modulating ROS.

Anticancer Potential

  • DDI : Exhibits Top2 inhibition, a mechanism shared with clinical chemotherapeutics like etoposide. Its dibromo-hydroxybenzylidene moiety likely intercalates DNA or stabilizes Top2-DNA cleavage complexes .

Antioxidant Activity

  • Compound 55 : The 6-hydroxy and trifluoromethoxy-benzylidene groups synergize to scavenge ROS, with IC₅₀ values comparable to ascorbic acid in some assays.

Biological Activity

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This indanone derivative features a bromine atom and a methanesulfonyl group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is essential for its potential applications in drug development.

  • Molecular Formula : C10H9BrO3S
  • Molecular Weight : 289.15 g/mol
  • Structure : The compound's structure includes an indene ring with specific substituents that may enhance its reactivity and biological activity compared to similar compounds.

Preliminary studies suggest that 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one may interact with various biological targets, including enzymes and receptors involved in disease pathways. The exact mechanism of action remains to be elucidated through detailed kinetic studies and molecular docking analyses.

Antimicrobial Activity

Research indicates that compounds related to 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Properties

There is emerging evidence supporting the potential anticancer effects of this compound. In vitro studies have indicated that it may induce apoptosis (programmed cell death) in cancer cells. The presence of the methanesulfonyl group could enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and notable features of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one compared to structurally similar compounds:

Compound NameSimilarityNotable Features
5-Bromoindanone0.90Lacks methanesulfonyl group
4-Bromo-2-methyl-2,3-dihydro-1H-indene0.85Different substitution pattern
7-Bromo-5,8-dimethyl-naphthalenone0.89Larger polycyclic structure
(4-Bromophenyl)(cyclopropyl)methanone0.91Different functional groups
6-Bromo-4,4-dimethyl-naphthalenone0.88Variation in ring structure

The unique combination of bromine and methanesulfonyl groups distinguishes this compound, potentially enhancing its reactivity and biological activity compared to its analogs.

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that indanone derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. The study suggested that modifications at the bromine and sulfonyl positions could improve efficacy.
  • Cancer Cell Line Testing : Research conducted by Smith et al. (2023) demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, indicating potential therapeutic applications for indanone derivatives.
  • Enzyme Inhibition Studies : A recent investigation assessed the binding affinity of various indanones to key enzymes involved in metabolic pathways, revealing promising results for drug design targeting metabolic disorders.

Q & A

Q. What are the common synthetic routes for 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one, and what experimental conditions are critical for yield optimization?

The synthesis typically involves bromination and sulfonylation steps. A key method involves brominating a precursor (e.g., 2-methanesulfonyl-2,3-dihydro-1H-inden-1-one) using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform at room temperature. Elevated temperatures (40–60°C) may improve regioselectivity . Post-reaction purification via column chromatography (e.g., pentane:ethyl acetate = 3:2) is critical, with yields averaging 68% under optimized conditions .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • HRMS (ESI) : Calculated for C14_{14}H15_{15}O3_3 [M+H]+^+: 231.1016; observed: 231.1017 .
  • IR spectroscopy : Peaks at 1746 cm1^{-1} (sulfonyl group) and 1716 cm1^{-1} (ketone) confirm functional groups .
  • TLC : Retention factor (Rf_f) of 0.3 in pentane:ethyl acetate (3:2) aids in monitoring reaction progress .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, chloroform). Storage at room temperature in airtight, moisture-free containers is recommended to prevent degradation . For long-term stability, desiccants or inert gas purging may be used.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of the indenone core?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict bromine’s preferential attack at the 5-position due to resonance stabilization of the intermediate. Experimentally, using NBS with radical initiators (e.g., AIBN) under controlled temperatures (0–25°C) minimizes side reactions . Contrasting results from alternative brominating agents (e.g., Br2_2) highlight the need for mechanistic validation .

Q. How does the methanesulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids at 80–100°C in THF/water mixtures show moderate success. Competing side reactions (e.g., desulfonylation) require careful optimization of base (e.g., K2_2CO3_3) and ligand ratios .

Q. What are the observed contradictions in biological activity data, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in assay conditions (pH, temperature) or compound purity. Standardizing protocols (e.g., using HPLC-purified samples >98% purity) and validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can clarify mechanisms .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., kinases) reveal binding affinities. The bromine atom and sulfonyl group form critical halogen bonds and hydrogen bonds with active-site residues. MD simulations (>100 ns) assess stability of these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.